amine CAS No. 1248732-16-2](/img/structure/B1465241.png)
[1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethyl](methyl)amine
Overview
Description
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine: is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl and methyl group attached to the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules .
Mechanism of Action
Thiazoles
are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been found in many biologically active compounds . Thiazoles are known to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Indoles
, on the other hand, are also a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, they can inhibit or activate specific enzymes, influencing metabolic pathways and cellular functions . The nature of these interactions often involves binding to active sites or altering the conformation of target proteins, thereby modulating their activity.
Cellular Effects
The effects of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . They also affect cell proliferation and differentiation by modulating signaling pathways such as the MAPK and PI3K/Akt pathways . These effects highlight the potential of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine involves several key interactions at the molecular level. This compound can bind to DNA and proteins, leading to changes in their structure and function. For instance, it can inhibit topoisomerase II, resulting in DNA damage and cell cycle arrest . Additionally, it can modulate the activity of enzymes involved in metabolic pathways, either by direct binding or by altering their expression levels . These molecular interactions are crucial for understanding the therapeutic potential of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine can result in sustained changes in gene expression and cellular metabolism, which are critical for its therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine.
Metabolic Pathways
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, thiazole derivatives can influence the glycolytic pathway by modulating the activity of key enzymes such as hexokinase and pyruvate kinase . These interactions can lead to changes in energy production and cellular metabolism, highlighting the metabolic significance of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine.
Transport and Distribution
The transport and distribution of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation . For instance, thiazole derivatives can be taken up by cells through active transport mechanisms, leading to their accumulation in specific cellular compartments . Understanding the transport and distribution of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives can localize to the nucleus, where they interact with DNA and nuclear proteins . These interactions are important for understanding the cellular mechanisms of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine typically involves the formation of the thiazole ring followed by the introduction of the ethyl and methyl groups. One common method involves the cyclization of appropriate precursors in the presence of sulfur and nitrogen sources under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
- **
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dihydrothiazole derivatives.
Properties
IUPAC Name |
1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S/c1-5-8-11-7(3)9(12-8)6(2)10-4/h6,10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKICDINHVGKIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C(C)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


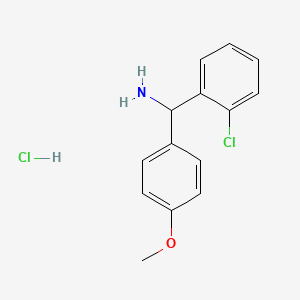
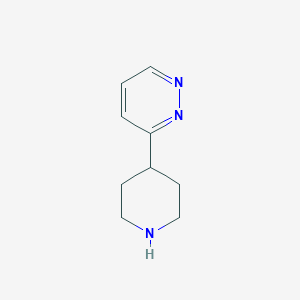
![2-[4-(Aminomethyl)-3-chlorophenyl]-2-propanol](/img/structure/B1465161.png)
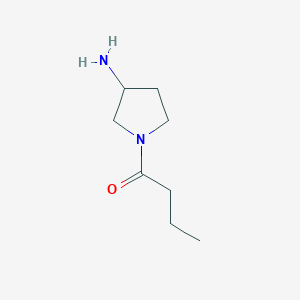
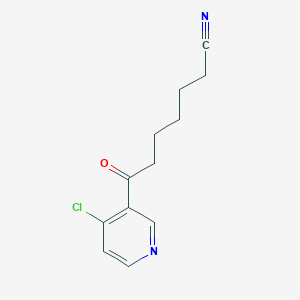

![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465166.png)


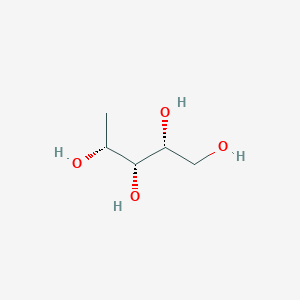

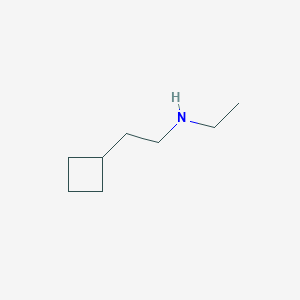
![Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465178.png)
![[4-(4-Bromo-phenyl)-piperazin-1-yl]-acetic acid tert-butyl ester](/img/structure/B1465179.png)
